Heptadecanophenone
Overview
Description
Heptadecanophenone, also known as 1-phenyl-1-heptadecanone, is an organic compound with the molecular formula C23H38O. It is a member of the ketone family, characterized by a phenyl group attached to a heptadecanone chain. This compound is typically found as a white to almost white crystalline powder and is used primarily in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanophenone can be synthesized through the Friedel-Crafts acylation of benzene with heptadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}7\text{H}{15}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}7\text{H}{15} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of excess benzene to drive the reaction to completion .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or hydrazines under basic conditions.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecanol.
Substitution: Various substituted phenylheptadecanones depending on the nucleophile used
Scientific Research Applications
Heptadecanophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, although it is not commonly used in clinical settings.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Heptadecanophenone can be compared with other long-chain ketones such as octadecanophenone and nonadecanophenone. These compounds share similar chemical properties but differ in their chain length, which can influence their physical properties and reactivity. This compound is unique in its balance of hydrophobic and hydrophilic characteristics, making it particularly useful in certain applications where solubility and stability are critical .
Comparison with Similar Compounds
- Octadecanophenone
- Nonadecanophenone
- Hexadecanophenone
Heptadecanophenone stands out due to its specific chain length, which provides a unique combination of properties that are advantageous in various research and industrial applications.
Properties
IUPAC Name |
1-phenylheptadecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXIOSYYRVXOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341991 | |
Record name | Heptadecanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128189-46-8 | |
Record name | Heptadecanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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